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Compound of Interest

Compound Name: L-Aspartic acid beta-hydroxamate

Cat. No.: B158330

Introduction: Unveiling a Molecule of Intriguing
Duality

L-Aspartic acid 3-hydroxamate (L-AHA), a non-proteinogenic amino acid derivative of L-
aspartic acid, stands as a molecule of significant interest in the realms of biochemistry,
pharmacology, and drug development.[1][2] Its deceptively simple structure belies a remarkable
functional duality, acting as both a potent enzyme inhibitor and a valuable enzymatic substrate.
This technical guide provides an in-depth exploration of the discovery, synthesis, and
multifaceted biological activities of L-AHA, tailored for researchers, scientists, and drug
development professionals. We will delve into the mechanistic underpinnings of its interactions
with key enzymes, provide detailed experimental protocols, and present a comprehensive
overview of its applications, grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-AHA is fundamental to its
application in research and development.
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Property Value Source
CAS Number 1955-68-6 [11[3]
Molecular Formula C4HBN204 [2][4]
Molecular Weight 148.12 g/mol [31[4]
Appearance White to off-white solid [4]
Melting Point 171-172 °C [5]
- Water: 62.5 mg/mL (421.96
Solubility [4]
mM)
Powder: -20°C (stable for 3
Storage [4]
years)

In solution: -80°C (stable for 6
[4]
months)

Historical Perspective and Discovery

The journey of L-Aspartic acid B-hydroxamate is intrinsically linked to the broader exploration of
hydroxamic acids as biologically active molecules. While a singular, seminal "discovery" paper
for this specific molecule is not readily apparent in the historical literature, its emergence can
be contextualized within the mid-20th-century investigations into amino acid metabolism and
enzyme inhibition. The core hydroxamic acid moiety was recognized for its ability to chelate
metal ions, a property that would later prove crucial to its inhibitory activities against various
metalloenzymes. The synthesis and study of amino acid hydroxamates, including L-AHA, were
driven by the quest for specific enzyme inhibitors that could serve as tools to elucidate
metabolic pathways and as potential therapeutic agents.

Synthesis of L-Aspartic Acid B-Hydroxamate: From
Benchtop to Advanced Methodologies

The synthesis of L-AHA involves the formation of a hydroxamate group from the -carboxyl
group of L-aspartic acid. Several methods have been developed, ranging from classical
solution-phase chemistry to more sophisticated solid-phase techniques.
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Classical Solution-Phase Synthesis: A Foundational
Approach

The most direct method for synthesizing L-AHA involves the reaction of an L-aspartic acid
derivative with hydroxylamine.[1] This approach necessitates the activation of the [3-carboxy!l
group to facilitate nucleophilic attack by hydroxylamine.

Experimental Protocol: Solution-Phase Synthesis of L-Aspartic Acid 3-Hydroxamate
Objective: To synthesize L-Aspartic acid -hydroxamate from L-aspartic acid.
Materials:
e L-Aspartic acid
e Thionyl chloride (SOCI2)
¢ Anhydrous methanol
o Hydroxylamine hydrochloride (NH20H-HCI)
e Sodium methoxide (NaOMe) in methanol
e Anhydrous diethyl ether
o Standard laboratory glassware and stirring equipment
e pH meter
Methodology:
 Esterification of L-Aspartic Acid:
o Suspend L-Aspartic acid in anhydrous methanol.

o Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.
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o Allow the reaction mixture to warm to room temperature and stir for several hours until the
L-aspartic acid dissolves completely, forming the dimethyl ester.

o Remove the solvent under reduced pressure to obtain L-aspartic acid dimethyl ester
hydrochloride.

e Preparation of Hydroxylamine Solution:
o Dissolve hydroxylamine hydrochloride in anhydrous methanol.

o Add a solution of sodium methoxide in methanol to neutralize the hydrochloride and
generate free hydroxylamine.

o Filter the resulting sodium chloride precipitate and use the filtrate containing free
hydroxylamine directly in the next step.

e Hydroxamate Formation:

o

Dissolve the L-aspartic acid dimethyl ester hydrochloride in anhydrous methanol.

[¢]

Add the prepared methanolic solution of free hydroxylamine to the ester solution.

[¢]

Adjust the pH of the reaction mixture to approximately 8.5 with a solution of sodium
methoxide in methanol.

[e]

Stir the reaction mixture at room temperature for several hours.

e Purification and Isolation:

o

Monitor the reaction progress by thin-layer chromatography (TLC).

[¢]

Once the reaction is complete, acidify the mixture with hydrochloric acid.

[¢]

Remove the solvent under reduced pressure.

[e]

The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol/water.
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o Wash the resulting crystals with cold diethyl ether and dry under vacuum to yield pure L-
Aspartic acid 3-hydroxamate.

Causality Behind Experimental Choices:

 Esterification: The protection of the carboxyl groups as methyl esters prevents unwanted
side reactions and increases the solubility of the starting material in organic solvents. Thionyl
chloride is an effective reagent for this transformation.

o Use of Free Hydroxylamine: Hydroxylamine hydrochloride is a stable salt, but the free base
is required for the nucleophilic attack. In situ generation from the hydrochloride salt using a
strong base like sodium methoxide is a common and efficient strategy.

e pH Control: Maintaining a slightly basic pH (around 8.5) is crucial for the hydroxamate
formation. At this pH, hydroxylamine is sufficiently nucleophilic to attack the ester, while
minimizing side reactions.

Advanced Synthesis: Solid-Phase Methodology

For applications requiring high purity and amenability to automation, solid-phase synthesis
offers significant advantages.[1] This method involves anchoring a protected hydroxylamine to
a resin, followed by coupling with a protected L-aspartic acid derivative.
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Caption: Solid-phase synthesis workflow for L-Aspartic acid 3-hydroxamate.

Biological Activities and Mechanisms of Action

L-AHA exerts its biological effects through several distinct mechanisms, making it a valuable
tool for probing various cellular processes.

Inhibition of Asparagine Synthetase: A Key Metabolic
Intervention

A primary and well-established role of L-AHA is the inhibition of asparagine synthetase (ASNS),
the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate and
glutamine.[1] This inhibition is of particular interest in oncology, as some cancer cells exhibit a
high demand for asparagine and are sensitive to its depletion.[6]

Asparagine Synthetase Catalysis

ATP AMP + PPi

L-Glutamine Asparagine Synthetase L-Glutamate

L-Aspartate L-Asparagine
L-Aspartic Acid Inhibits
B-Hydroxamate
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Caption: Inhibition of Asparagine Synthetase by L-Aspartic acid 3-hydroxamate.
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The mechanism of ASNS involves two active sites connected by an ammonia tunnel.[7]
Glutamine is hydrolyzed at one site to produce ammonia, which is then channeled to the
second site to react with B-aspartyl-AMP, formed from L-aspartate and ATP, to yield L-
asparagine. L-AHA acts as a competitive inhibitor with respect to L-aspartate, binding to the
synthetase active site and preventing the formation of the (-aspartyl-AMP intermediate.

Inhibition of Serine Racemase: Modulating
Neurotransmission

L-AHA is a potent and reversible inhibitor of serine racemase, the enzyme that converts L-
serine to D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA)
receptor, a key player in synaptic plasticity and neuronal function. By inhibiting serine
racemase, L-AHA can modulate NMDA receptor activity, making it a valuable tool for
neuroscience research and a potential therapeutic for neurological disorders associated with
NMDA receptor dysfunction.[1][8] The inhibition is competitive with respect to L-serine.[1][8]

Substrate for L-Asparaginase: A Tool for Enzymatic
Assays

Paradoxically, L-AHA also serves as a substrate for the enzyme L-asparaginase.[1] This
enzyme, used as an anti-cancer therapeutic, catalyzes the hydrolysis of L-asparagine to L-
aspartic acid and ammonia. L-asparaginase can also hydrolyze L-AHA to L-aspartic acid and
hydroxylamine.[1] This property is exploited in a colorimetric assay to measure L-asparaginase
activity.

Experimental Protocol: Colorimetric Assay of L-Asparaginase Activity

Objective: To determine the enzymatic activity of L-asparaginase using L-Aspartic acid [3-
hydroxamate as a substrate.

Principle: L-asparaginase hydrolyzes L-AHA to produce hydroxylamine. The hydroxylamine is
then reacted with an acidic ferric chloride solution to form a colored ferric-hydroxamate
complex, which can be quantified spectrophotometrically at 540 nm.

Materials:
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L-Asparaginase enzyme solution

L-Aspartic acid -hydroxamate (substrate)

Tris-HCI buffer (e.g., 50 mM, pH 8.6)

Ferric chloride reagent (e.g., 10% FeCls in 0.1 M HCI)

Spectrophotometer and cuvettes
Methodology:
o Preparation of Reagents:
o Prepare a stock solution of L-Aspartic acid B-hydroxamate in Tris-HCI buffer.
o Prepare a series of dilutions of the L-asparaginase enzyme in Tris-HCI buffer.
e Enzymatic Reaction:

o In a microcentrifuge tube, mix a defined volume of the L-AHA substrate solution with a
defined volume of the enzyme solution.

o Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-30 minutes).
o Prepare a blank control containing the substrate solution and buffer but no enzyme.
e Termination of Reaction and Color Development:

o Stop the enzymatic reaction by adding a volume of the ferric chloride reagent. This also
initiates the color development.

o Centrifuge the tubes to pellet any precipitate.
e Spectrophotometric Measurement:
o Transfer the supernatant to a cuvette.

o Measure the absorbance at 540 nm against the blank control.
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o Calculation of Activity:
o Create a standard curve using known concentrations of hydroxylamine.

o Calculate the amount of hydroxylamine produced in the enzymatic reaction from the
standard curve.

o Express the L-asparaginase activity in standard units (e.g., pmol of hydroxylamine
produced per minute per mg of enzyme).

Causality Behind Experimental Choices:
e pH 8.6: This pH is optimal for the activity of many L-asparaginases.

e 37°C Incubation: This temperature is generally optimal for enzymatic activity and mimics
physiological conditions.

o Ferric Chloride Reagent: This reagent serves a dual purpose: it stops the enzymatic reaction
by denaturing the enzyme and it reacts with the hydroxylamine product to generate a stable,
colored complex for quantification.

Applications in Research and Drug Development

The unique biological activities of L-AHA have positioned it as a valuable molecule in various
research and therapeutic areas.

Oncology Research

The inhibitory effect of L-AHA on asparagine synthetase and its cytotoxicity against certain
cancer cells make it a compound of interest in oncology. A comparative study on L5178Y
murine leukemia cells demonstrated that both L- and D-isomers of aspartic acid 3-hydroxamate
exhibited significant inhibitory activity against cell proliferation.[1]

Cell Line Compound Activity
L5178Y Murine Leukemia L-Aspartic acid B-hydroxamate Inhibits cell proliferation
L5178Y Murine Leukemia D-Aspartic acid B-hydroxamate  Inhibits cell proliferation
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Ophthalmology

Recent preclinical studies have highlighted the therapeutic potential of L-AHA in treating
choroidal neovascularization (CNV), a hallmark of exudative age-related macular degeneration.
Intravenous injection of L-AHA in a mouse model of CNV significantly reduced the
neovascularization.[1] The proposed mechanism involves the reduction of vascular endothelial
growth factor (VEGF) and macrophage chemotactic protein 1 (MCP-1) production.[1]

Cardiovascular Research

L-AHA has been shown to exhibit inhibitory activity against angiotensin-converting enzyme
(ACE), a key regulator of blood pressure. This suggests its potential as a lead compound for
the development of novel antihypertensive agents.

Parameter Value

ACE IC50 4.92 mM
Apparent Inhibition Constant (Ki) 2.20 mM
Type of Inhibition Competitive

Conclusion and Future Directions

L-Aspartic acid -hydroxamate has emerged from a foundational biochemical reagent to a
molecule with significant therapeutic potential. Its ability to selectively inhibit key enzymes in
metabolism and neurotransmission, coupled with its utility as an enzymatic substrate,
underscores its versatility. Future research should focus on elucidating the precise structural
basis of its interaction with asparagine synthetase to guide the design of more potent and
selective inhibitors. Further in vivo studies are warranted to explore its full therapeutic potential
in oncology, ophthalmology, and cardiovascular disease. The detailed protocols and
mechanistic insights provided in this guide are intended to empower researchers to effectively
utilize L-Aspartic acid B-hydroxamate in their scientific endeavors, ultimately contributing to
advancements in medicine and our understanding of fundamental biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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